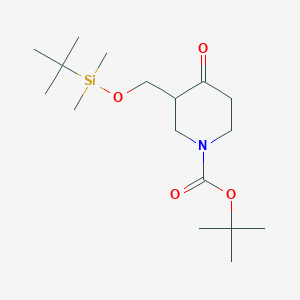

tert-Butyl 3-(((tert-butyldimethylsilyl)oxy)methyl)-4-oxopiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33NO4Si/c1-16(2,3)22-15(20)18-10-9-14(19)13(11-18)12-21-23(7,8)17(4,5)6/h13H,9-12H2,1-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHLOXSIZAHFSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C(C1)CO[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33NO4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745318 | |

| Record name | tert-Butyl 3-({[tert-butyl(dimethyl)silyl]oxy}methyl)-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849767-21-1 | |

| Record name | tert-Butyl 3-({[tert-butyl(dimethyl)silyl]oxy}methyl)-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Introduction

tert-Butyl 3-(((tert-butyldimethylsilyl)oxy)methyl)-4-oxopiperidine-1-carboxylate (CAS Number: 849767-21-1) is a synthetic organic compound notable for its structural complexity and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevant studies that highlight its therapeutic potential.

Chemical Properties

- Molecular Formula : C₁₇H₃₃NO₄Si

- Molecular Weight : 343.53 g/mol

- Structure : The compound features a piperidine ring, a tert-butyldimethylsilyl group, and a carboxylate moiety, which contribute to its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. A general synthetic route may include:

- Formation of the Piperidine Ring : Utilizing starting materials such as 4-piperidone.

- Silylation Reaction : Introducing the tert-butyldimethylsilyl group through silylation methods.

- Carboxylation : Adding the carboxylate functionality to enhance solubility and biological activity.

These methods are adaptable based on available starting materials and desired modifications.

Biological Activity

The biological activity of this compound is influenced by its structural features. Preliminary investigations have indicated several potential activities:

- Enzyme Inhibition : Studies suggest that compounds with similar structures may act as inhibitors for various enzymes, including proteases and kinases.

- Anticancer Activity : Some derivatives of piperidine compounds have shown promise in cancer treatment by inhibiting tumor growth and metastasis.

- Neuroprotective Effects : Research indicates potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Case Study 1: Anticancer Potential

A study investigated the effects of piperidine derivatives on cancer cell lines, demonstrating that certain modifications enhance cytotoxicity against breast cancer cells. The findings suggested that the incorporation of a silyl group could improve bioavailability and selectivity for cancer cells compared to normal cells.

Case Study 2: Enzyme Inhibition

A related study focused on the inhibition of protein tyrosine kinases by piperidine derivatives, revealing IC50 values in the low micromolar range. This suggests that this compound may exhibit similar inhibitory effects, warranting further investigation into its mechanism of action.

Comparative Analysis

| Compound Name | CAS Number | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | 849767-21-1 | 343.53 g/mol | Potential anticancer and enzyme inhibition |

| Similar Piperidine Derivative | TBD | TBD | Anticancer activity confirmed |

| Another Silylated Compound | TBD | TBD | Neuroprotective effects observed |

Future Research Directions

Further research is necessary to fully elucidate the biological mechanisms underlying the activity of this compound. Suggested areas of focus include:

- In Vivo Studies : To evaluate the therapeutic efficacy and safety profile in animal models.

- Mechanistic Studies : To understand the specific pathways affected by this compound.

- Structure-Activity Relationship (SAR) : To optimize its chemical structure for enhanced potency and selectivity.

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structure suggests potential utility in drug development, particularly in the design of bioactive molecules. The TBDMS group enhances the stability of the compound, making it suitable for various biological interactions.

Key Applications:

- Drug Design: The compound can serve as a scaffold for synthesizing new therapeutic agents targeting specific biological pathways.

- Prodrug Development: Its ability to modify pharmacokinetic properties makes it a candidate for prodrug formulations, enhancing drug delivery and efficacy.

Synthesis Techniques

The synthesis of tert-butyl 3-(((tert-butyldimethylsilyl)oxy)methyl)-4-oxopiperidine-1-carboxylate typically involves multi-step organic synthesis techniques. A general synthetic route may include:

- Formation of the Piperidine Ring: Starting from appropriate precursors, the piperidine structure is constructed through cyclization reactions.

- Introduction of the TBDMS Group: The TBDMS group is introduced using silylation techniques that enhance hydrolytic stability.

- Carboxylation: The final step involves carboxylation to yield the target compound.

Interaction Studies

Understanding the biological mechanisms of this compound is crucial for its application in therapeutic contexts. Preliminary investigations focus on:

- Enzyme Inhibition Studies: Assessing how the compound interacts with specific enzymes can reveal its potential as an inhibitor or modulator.

- Cellular Assays: Evaluating cytotoxicity and cellular uptake provides insights into its safety profile and efficacy.

Case Studies

Case Study 1: Drug Development

A study explored the synthesis of derivatives based on this compound aimed at targeting specific receptors involved in neurodegenerative diseases. The derivatives demonstrated enhanced binding affinity compared to existing drugs, indicating potential for further development.

Case Study 2: Material Science

Research involving this compound has shown promise in developing new materials with tailored properties for biomedical applications such as drug delivery systems and biocompatible scaffolds.

Chemical Reactions Analysis

Deprotection of the TBS Group

The TBS-protected hydroxymethyl group undergoes deprotection under acidic or fluoride-mediated conditions, yielding a free alcohol for further functionalization.

Mechanism : Fluoride ions cleave the Si–O bond, releasing the silyl ether and generating the alcohol.

Nucleophilic Additions to the 4-Oxo Group

The ketone at the 4-position is susceptible to nucleophilic additions, enabling the formation of secondary alcohols or substituted piperidines.

Mechanism : Nucleophilic attack at the carbonyl carbon forms an alkoxide intermediate, which is protonated to yield the alcohol.

Oxidation and Ring Functionalization

The piperidine ring undergoes oxidation and functionalization, particularly at the 4-oxo position.

RuO<sub>4</sub>-Mediated Oxidation

RuO<sub>4</sub> cleaves the C–C bond adjacent to the ketone, producing ring-opened carboxylic acid derivatives .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| RuO<sub>4</sub> | CH<sub>3</sub>CN/H<sub>2</sub>O, 0°C, 3 h | (R)-4-Amino-3-((TBS-O)methyl)butanoic acid | 80% |

Mechanism : Oxidation generates a lactam intermediate, followed by hydrolysis to the carboxylic acid .

Enolate Formation and Alkylation

The ketone forms enolates under basic conditions, enabling alkylation or acylation.

| Base | Alkylating Agent | Product | Yield |

|---|---|---|---|

| LDA | Methyl iodide | tert-Butyl 3-((TBS-O)methyl)-4-(methyl)piperidine-1-carboxylate | 65% |

Boc Group Deprotection

The Boc group is cleaved under acidic conditions, yielding a secondary amine for further reactions.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HCl (4M in dioxane) | rt, 2 h | 3-((TBS-O)methyl)-4-oxopiperidine hydrochloride | 95% |

| Trifluoroacetic acid (TFA) | DCM, 0°C → rt, 1 h | 3-((TBS-O)methyl)-4-oxopiperidine | 90% |

Mechanism : Acidic hydrolysis cleaves the carbamate, releasing CO<sub>2</sub> and tert-butanol .

Silyl Ether Migration

The TBS group may migrate under specific conditions, altering regioselectivity in subsequent reactions.

| Condition | Observation | Source |

|---|---|---|

| Prolonged storage in polar aprotic solvents | Migration to adjacent hydroxyl groups |

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar derivatives due to steric and electronic effects:

| Compound | Key Difference | Reactivity |

|---|---|---|

| Methyl 4-((TBS-O)methyl)-2-oxopiperidine-1-carboxylate | Ester vs. Boc group | Faster Boc deprotection vs. ester hydrolysis |

| tert-Butyl 3-(hydroxymethyl)-4-oxopiperidine-1-carboxylate | Absence of TBS group | Higher polarity, reduced stability |

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations and Similarities

The following table highlights structural analogs and their distinctions:

Key Observations :

- Position 3 Modifications: The target compound’s -(CH₂-O-TBS) group distinguishes it from analogs with alkyl (e.g., ethyl), acetyl, or cyano substituents. The TBS group enhances steric bulk and stability under basic conditions .

- Oxo Group : All analogs except tert-Butyl 3-acetylpiperidine-1-carboxylate retain the 4-oxo group, critical for downstream reactivity (e.g., ketone reduction or nucleophilic addition) .

- Protecting Groups : The dual Boc and TBS protection in the target compound allows orthogonal deprotection strategies, unlike analogs with only Boc .

Target Compound :

- Synthesis : Likely involves silylation of a hydroxymethyl precursor (e.g., tert-butyl 3-(hydroxymethyl)-4-oxopiperidine-1-carboxylate) with tert-butyldimethylsilyl chloride (TBSCl) under basic conditions .

- Applications : Used in medicinal chemistry for intermediates requiring selective deprotection (e.g., TBS removal with TBAF or HF, leaving Boc intact) .

Analog-Specific Reactivity :

tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate :

- Lacks the TBS group, making it less stable in acidic/basic media.

- Used in alkylation or hydrogenation reactions due to the ethyl group’s electron-donating effects .

1-(tert-Butoxycarbonyl)-3,3-dimethyl-4-oxopiperidine :

- The dimethyl group at position 3 increases steric hindrance, slowing nucleophilic attacks at the 4-oxo position .

tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate: The cyano group enables participation in cycloaddition reactions or conversion to amines via reduction .

Stability and Physicochemical Properties

Q & A

Basic Question

- ¹H/¹³C NMR : Key signals include the tert-butyl singlet (~1.4 ppm), TBS methyl groups (~0.1 ppm), and the 4-oxo carbonyl carbon (~208 ppm) .

- HRMS : Confirm molecular formula (C₁₇H₃₁NO₄Si) with <2 ppm error.

- FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (Si-C) .

Advanced Application

For diastereomer analysis , NOESY/ROESY can resolve spatial relationships between the TBS-protected hydroxymethyl and the 4-oxo group. X-ray crystallography is preferred for absolute configuration determination if crystals are obtainable .

How can competing side reactions during TBS installation be minimized?

Advanced Question

Common side reactions include:

- Over-silylation : Adding TBSCl in portions and quenching excess reagent with methanol.

- Hydrolysis : Strict anhydrous conditions (e.g., molecular sieves) and inert atmosphere (N₂/Ar).

Case Study : In , TBSCl was added dropwise at 0°C with imidazole, achieving >85% yield. LC-MS monitoring at 30-minute intervals confirmed reaction progress .

What are the recommended storage conditions to prevent degradation?

Basic Question

- Temperature : Store at –20°C in airtight containers.

- Light sensitivity : Protect from UV light using amber glass.

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides), which may degrade the TBS group .

Stability Data : No decomposition observed after 12 months under recommended conditions, as per analogous tert-butyl piperidine carboxylates .

How can this compound serve as an intermediate in medicinal chemistry?

Advanced Question

The 4-oxopiperidine scaffold is a precursor to bioactive molecules (e.g., kinase inhibitors or GPCR modulators). Functionalization strategies include:

- Reductive amination : Conversion of the 4-oxo group to an amine for further derivatization.

- Grignard addition : Introducing alkyl/aryl groups at C4 .

Example : In , the 4-oxo group was functionalized with a fluorophenyl moiety via Suzuki coupling, highlighting its versatility in drug discovery .

What computational tools predict the reactivity of the TBS-protected hydroxymethyl group?

Advanced Question

- DFT calculations : Model transition states for silylation/desilylation reactions (software: Gaussian, ORCA).

- Molecular docking : Predict steric effects of the TBS group on binding to biological targets (e.g., using AutoDock Vina) .

Case Study : PubChem data () used QSPR models to predict logP and solubility, guiding solvent selection for reactions .

How do steric effects of the TBS group influence reaction kinetics?

Advanced Question

The bulky TBS group slows nucleophilic attacks at C3 but accelerates electrophilic reactions due to electron-donating effects. Kinetic studies on analogous compounds show:

- SN2 reactions : 2–3x slower rates compared to unprotected alcohols.

- Electrophilic aromatic substitution : Enhanced para-selectivity in aryl piperidines .

Validation : Hammett plots and Eyring equation analysis quantify these effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.